molecular formula C12H14N2O3 B1526871 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one CAS No. 1366386-67-5

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

Cat. No.: B1526871
CAS No.: 1366386-67-5
M. Wt: 234.25 g/mol
InChI Key: GPKSHMLZIBTDKU-UHFFFAOYSA-N
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Description

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one (CAS: 1366386-67-5) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate . This compound features a piperidin-2-one ring linked to a 6-amino-1,3-benzodioxole group, a structural motif present in molecules with various pharmacological activities. The piperidine ring is a common heterocyclic moiety in natural alkaloids and is extensively studied for its role in anticancer agents, as both piperidine and its derivatives have been observed to modulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt, which are essential for cancer cell proliferation and survival . Furthermore, structurally related benzodioxole-piperidine compounds have been identified as modulators of neuronal receptors, indicating potential research applications in neuroscience . Researchers value this compound for developing novel therapeutic agents, and it is supplied as a high-purity pharmaceutical intermediate for synthesis and R&D applications . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Handle with care, referring to the safety data sheet, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c13-8-5-10-11(17-7-16-10)6-9(8)14-4-2-1-3-12(14)15/h5-6H,1-4,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKSHMLZIBTDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC3=C(C=C2N)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235271
Record name 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366386-67-5
Record name 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1366386-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 1-(6-amino-1,3-benzodioxol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural combination of a piperidine ring and a benzodioxole moiety, which may contribute to its diverse biological effects.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit promising anticancer activities. For instance, studies have shown that benzodioxole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and DNA repair processes .

Enzyme Inhibition

This compound has been assessed for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. Compounds with piperidine structures have demonstrated significant inhibitory activity against MAO-A and MAO-B, suggesting potential applications in treating neurodegenerative disorders .

Enzyme IC50 (μM)
MAO-A49.3
MAO-B91.3

Study on Hsp90 Inhibition

In a study focusing on heat shock protein 90 (Hsp90) inhibitors, derivatives containing piperidine moieties were optimized for enhanced biological activity. The lead compound exhibited significant antitumor effects across multiple human cancer xenograft models, demonstrating the therapeutic potential of this structural framework in cancer treatment .

Neuroprotective Effects

Another investigation highlighted the neuroprotective properties of related piperidine derivatives against toxins such as Bacillus cereus Certhrax toxin. The compounds showed protective effects on mouse macrophages, indicating their potential as therapeutic agents against neurotoxic insults .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit critical enzymes involved in cellular processes such as DNA replication and repair. This inhibition leads to disrupted cellular functions and can result in apoptosis, particularly in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

The compound’s structural analogues differ in core backbones, substituents, and functional groups, leading to variations in physical, chemical, and biological properties. Below is a detailed comparison:

Core Structure Variations

Piperidin-2-one vs. Acyclic Ketones
  • This may improve crystallinity and stability in solid-state applications .
  • Acyclic Analogues: 1-(6-Amino-1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanone (28): The trifluoroethanone group introduces strong electron-withdrawing effects, increasing electrophilicity and altering reactivity in nucleophilic additions . Chalcone Derivatives (e.g., 1-(6-Amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones): The α,β-unsaturated ketone (enone) system enables extended conjugation, influencing UV-Vis absorption and π-π stacking in crystal lattices .
Cathinone Derivatives
  • Pentylon (bk-MBDP): Features a pentan-1-one backbone with a methylamino group.
  • Ethylone (bk-EBDB): A propan-1-one derivative with an ethylamino group. Its shorter chain and bulkier substituent modulate receptor binding kinetics, common in entactogens .

Substituent Effects on Supramolecular Aggregation

Comparative crystallographic studies highlight substituent-driven differences:

  • Trimethoxyphenyl Substituent: In 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the electron-rich methoxy groups facilitate C–H···O hydrogen bonds and π-π stacking, forming ladder-like supramolecular architectures .
  • Dimethylaminophenyl Substituent: The dimethylamino group in 1-(6-Amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one induces N–H···N hydrogen bonds, resulting in zigzag polymeric chains .
  • Target Compound : The piperidin-2-one’s amide group likely forms N–H···O=C interactions, creating distinct hydrogen-bonded networks compared to chalcone derivatives .

Pharmacological Implications

  • Ethylone and Pentylon: These cathinones act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), attributed to their benzodioxol and aminoalkylketone motifs .
  • Piperine : A natural piperidine derivative with a benzodioxol group (but different substitution) exhibits bioenhancement properties, hinting at possible synergistic effects in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Supramolecular Features Biological Relevance References
1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one Piperidin-2-one Amino, benzodioxol Cyclic amide H-bonding Underexplored
1-(6-Amino-1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanone Trifluoroethanone Trifluoromethyl Electron-deficient ketone Synthetic intermediate
1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Chalcone (enone) Trimethoxyphenyl π-π stacking, ladder structures Anticancer lead
Pentylon (bk-MBDP) Pentan-1-one Methylamino Lipophilic backbone Stimulant (designer drug)
Ethylone (bk-EBDB) Propan-1-one Ethylamino Balanced lipophilicity Entactogen (recreational use)

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one generally follows these key stages:

Preparation of the Benzodioxole Core and Amino Functionalization

A common approach involves starting with commercially available 1,3-benzodioxole derivatives. The amino substituent at the 6-position is introduced by:

This sequence ensures regioselective amino functionalization critical for subsequent coupling steps.

Synthesis of the Piperidin-2-one Fragment and Coupling

The piperidin-2-one (2-piperidone) fragment is introduced through:

Microwave-assisted synthesis has been reported to enhance reaction rates and yields in related heterocyclic compounds, suggesting potential applicability here for efficient coupling.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Nitration of benzodioxole HNO3 / H2SO4 (dilute) 0–5 °C 1–2 hours 70–85 Regioselective nitration at 6-position
Reduction of nitro to amino Fe / HCl or SnCl2 / HCl RT–50 °C 2–4 hours 80–95 High selectivity, mild conditions
Bromination of benzodioxole ketone NBS (N-bromosuccinimide) in acetonitrile RT 3–5 hours 75–90 Formation of 2-bromo ketone intermediate
Coupling with piperidin-2-one Piperidin-2-one, base (e.g., K2CO3), solvent (EtOH) 80–100 °C 12–24 hours 60–80 Nucleophilic substitution or condensation

These conditions are adapted from analogous syntheses of benzodioxole derivatives and piperidinone-containing compounds.

Advanced Techniques: Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to significantly improve the efficiency of Knoevenagel condensation and related reactions involving heterocycles similar to piperidin-2-one derivatives. For example, in the synthesis of 2-amino-5-arylidene-1,3-thiazolidin-4-ones, microwave protocols yielded products in 72–96% yields within 20–60 minutes, outperforming classical heating methods. Such techniques could be adapted for the preparation of this compound to reduce reaction times and improve yields.

Analytical Verification

The purity and identity of the synthesized compound are confirmed by:

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Advantages Challenges
Benzodioxole ring formation Methylenation of catechol Formaldehyde, acid catalyst Established, high-yielding Requires control of conditions
Amino group introduction Nitration + reduction HNO3/H2SO4; Fe/HCl Regioselective, reliable Handling of strong acids
Halogenated ketone intermediate Bromination of benzodioxole ketone NBS in acetonitrile Facilitates coupling reactions Sensitive to moisture
Coupling with piperidin-2-one Nucleophilic substitution Piperidin-2-one, base Straightforward, scalable Moderate reaction times
Microwave-assisted synthesis Microwave irradiation Amino reagent, piperidine Faster, higher yields Requires specialized equipment

Q & A

Q. How to design stability studies under varying pH and temperature?

  • Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS at 0, 7, 14, and 30 days. Identify major degradation products (e.g., hydrolysis of the piperidinone ring) and propose degradation pathways using high-resolution MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one
Reactant of Route 2
1-(6-Amino-1,3-benzodioxol-5-yl)piperidin-2-one

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